5beta,14beta-Androstane is derived from natural steroid precursors found in both plant and animal sources. It is classified under the category of steroidal compounds, specifically as a C19 steroid due to its 19 carbon atoms. The compound can be synthesized from cholesterol or other steroidal precursors through various chemical modifications. Its derivatives are often studied for their pharmacological properties, particularly in cardiovascular health and fibrosis management.
The synthesis of 5beta,14beta-Androstane typically involves several key steps:
A notable synthesis method includes the use of hydrazonomethyl derivatives, which have been shown to exhibit significant binding affinity to Na+,K(+)-ATPase, indicating a potential mechanism for biological activity .
The molecular structure of 5beta,14beta-Androstane can be described as follows:
The stereochemistry of the compound is crucial for its biological activity. The specific orientation of substituents affects how it interacts with biological targets.
5beta,14beta-Androstane participates in various chemical reactions that modify its structure and enhance its biological properties:
These reactions are essential for developing derivatives that exhibit enhanced therapeutic effects or reduced side effects .
The mechanism of action for compounds derived from 5beta,14beta-Androstane primarily involves their interaction with specific receptors in the body:
5beta,14beta-Androstane possesses several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications .
5beta,14beta-Androstane and its derivatives have diverse applications in scientific research and medicine:
The 5β,14β-androstane nucleus represents a distinctive stereochemical variant within the androstane series, characterized by the A/B and C/D ring junctions adopting cis fusion configurations. Unlike the more prevalent 5α-androstane isomers with A/B trans fusion, the 5β configuration features an upward orientation of the C-19 methyl group and a pronounced bend in the A-ring. Simultaneously, the 14β-hydrogen configuration creates a characteristic "u-shaped" curvature in the C/D ring junction. This combined 5β,14β stereochemistry imposes significant three-dimensional structural constraints, forcing the steroid nucleus into a compact, concave conformation that profoundly influences biological receptor recognition and binding energetics [1].
The stereochemical differences between 5β,14β- and 5α,14α-androstane isomers translate into measurable differences in molecular topology, energy, and biological activity:
Table 1: Comparative Properties of 5β,14β-androstane vs. 5α,14α-androstane Configurations
Property | 5β,14β-Androstane Configuration | 5α,14α-Androstane Configuration | Biological Consequence |
---|---|---|---|
A/B Ring Fusion | Cis (β-H at C-5) | Trans (α-H at C-5) | 5β: Upward C-19, bent A-ring; 5α: Planar A/B junction |
C/D Ring Fusion | Cis (β-H at C-14) | Trans (α-H at C-14) | 5β,14β: Compact, concave shape; 5α,14α: Near-planar shape |
ΔG°' (Binding Energy) | Approx. -38 to -42 kJ/mol (High Affinity) | Approx. -30 to -35 kJ/mol (Low Affinity) | 5β,14β core essential for strong Na,K-ATPase inhibition [1] |
Role of C17 Substituent | Acts as binding energy amplifier | Minimal contribution to binding energy | Butenolide enhances potency only on 5β,14β core [1] |
Direct experimental evidence for the unique conformation imposed by the 5β,14β configuration comes from advanced structural techniques:
The enzymatic generation of the 5β,14β-androstane configuration presents a significant biochemical challenge within the context of canonical mammalian steroidogenic pathways.
Current understanding, based on the provided search results, indicates that the 5β,14β-androstane skeleton is not a major endogenous product of standard human steroidogenesis. The primary pathways detailed focus on the biosynthesis of conventional steroid hormones (glucocorticoids, mineralocorticoids, androgens, estrogens) from cholesterol via intermediates like pregnenolone and progesterone [2] [7]. Key enzymatic barriers exist:
Table 2: Enzymes in Canonical Steroidogenesis vs. Requirements for 5β,14β-Androstane
Enzymatic Step | Canonical Pathway (14α Products) | Hypothetical Requirement for 5β,14β-Androstane | Status in Mammals |
---|---|---|---|
Δ⁴-5β-Reduction | AKR1D1 (Liver, Catabolism) → 5β,14α-Steroids | Required for A/B cis fusion (5β-H) | Present (AKR1D1) |
14β-Hydrogen Introduction | None Known | Enzyme catalyzing Δ¹⁴ reduction or 14α→14β epimerization | Not identified in mammals; Major biosynthetic barrier |
Core Steroidogenic CYPs | CYP11A1, CYP17A1, CYP21A2, CYP11B1/B2 etc. | Would require altered stereospecificity at C-14 | All produce 14α-steroids exclusively [2] [7] |
Therefore, while the 5β-reduction step is a known catabolic/inactivation pathway occurring primarily in the liver, the introduction of the 14β-hydrogen configuration appears incompatible with known human steroidogenic enzymes and pathways. The 5β,14β-androstane structure, particularly identified as the pharmacologically essential core of cardiac glycosides at the Na,K-ATPase receptor [1], is likely a structural motif biosynthesized predominantly in certain plant species (e.g., Digitalis) rather than in humans. Its occurrence in mammals, if any, would be extremely rare and potentially non-enzymatic or via currently unidentified, non-canonical pathways. This represents a significant gap in our understanding of potential minor or alternative steroid metabolic routes.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7